![molecular formula C8H18O3 B14331760 1-[(2-Ethoxyethoxy)methoxy]propane CAS No. 111109-78-5](/img/structure/B14331760.png)
1-[(2-Ethoxyethoxy)methoxy]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Ethoxyethoxy)methoxy]propane is an organic compound with the molecular formula C8H18O3. It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2-Ethoxyethoxy)methoxy]propane can be synthesized through the reaction of propylene oxide with methanol in the presence of a catalyst. The process involves the addition of methanol to propylene oxide, resulting in the formation of 1-methoxy-2-propanol, which is then further reacted with ethylene oxide to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The reaction is carried out at elevated temperatures and pressures, with catalysts such as sodium hydroxide being used to facilitate the process .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Ethoxyethoxy)methoxy]propane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
1-[(2-Ethoxyethoxy)methoxy]propane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a medium for biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized in the production of coatings, adhesives, and as a component in cleaning agents.
Mechanism of Action
The mechanism of action of 1-[(2-Ethoxyethoxy)methoxy]propane involves its interaction with various molecular targets. It acts as a solvent, facilitating the dissolution and interaction of different compounds. In biochemical applications, it can enhance the permeability of cell membranes, aiding in the delivery of active substances into cells .
Comparison with Similar Compounds
1-Methoxy-2-propanol: Similar in structure but lacks the ethoxyethoxy group.
2-Methoxyethanol: Contains a methoxy group but differs in the alkyl chain length.
Diethylene glycol dimethyl ether: Similar ether structure but with different alkyl groups
Uniqueness: 1-[(2-Ethoxyethoxy)methoxy]propane is unique due to its specific combination of ethoxy and methoxy groups, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific solvent characteristics .
Properties
CAS No. |
111109-78-5 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(2-ethoxyethoxymethoxy)propane |
InChI |
InChI=1S/C8H18O3/c1-3-5-10-8-11-7-6-9-4-2/h3-8H2,1-2H3 |
InChI Key |
XWIAZKFXPRSMMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCOCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


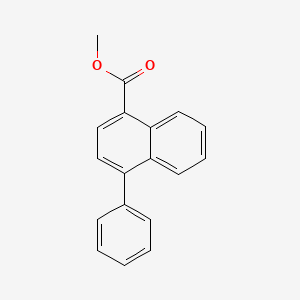
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
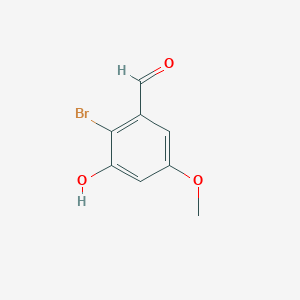
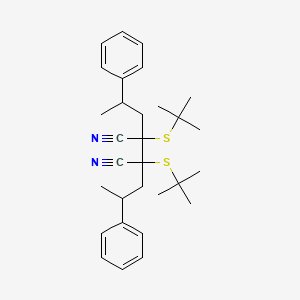
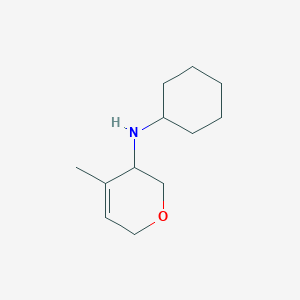

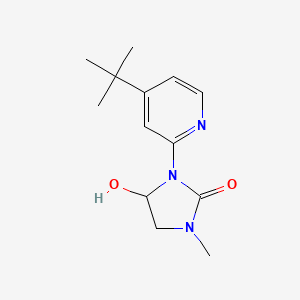
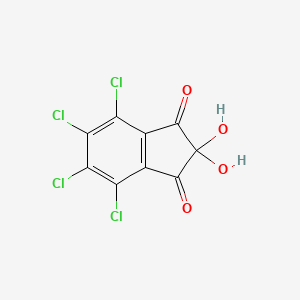
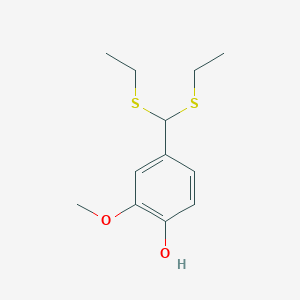
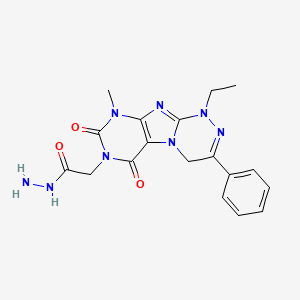
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
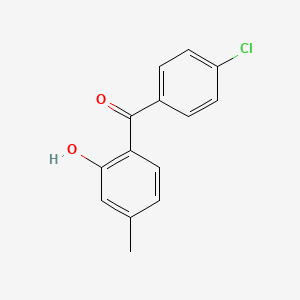
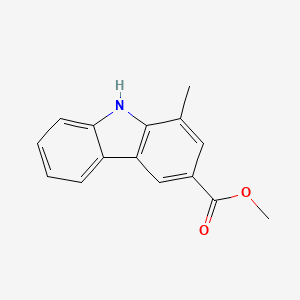
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
